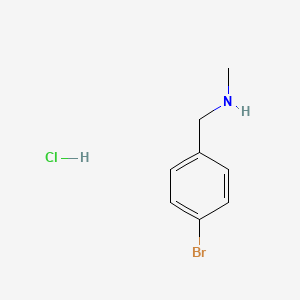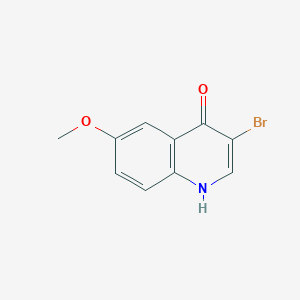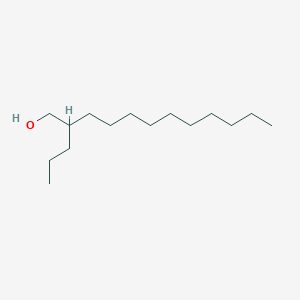
1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde
Descripción general
Descripción
1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde is a useful research compound. Its molecular formula is C10H9N3O and its molecular weight is 187.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Rearrangements and Synthesis
1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde has been studied for its molecular rearrangements, which are influenced by the electronic properties of substituents. This compound is involved in the synthesis of 1-alkyl-1,2,3-triazole-4-carbaldehydes, contributing to the study of organic synthesis and rearrangement mechanisms (L'abbé et al., 1990).
Triazole-Based Catalysts
Research has highlighted the application of this compound in the design of palladacycles with indole cores. These compounds serve as catalysts for reactions like the Suzuki–Miyaura coupling and allylation of aldehydes, demonstrating the compound's utility in catalytic processes (Singh et al., 2017).
Synthesis of Antimicrobial Agents
The compound has been used in synthesizing new series of triazolyl pyrazole derivatives, showcasing potential antimicrobial activities. This indicates its role in developing new pharmaceutical compounds with antimicrobial properties (Bhat et al., 2016).
Crystal Structures and Inhibition Agents
Studies on the crystal structures of related triazole compounds, including this compound derivatives, have contributed to understanding their potential as α-glycosidase inhibition agents. This research is crucial for drug design and understanding molecular interactions (Gonzaga et al., 2016).
Chemical Synthesis and Transformations
The compound's role extends to the preparation of N-unsubstituted triazoles and study of their chemical behavior, such as dimerization and spectral analysis. This research furthers our understanding of heterocyclic chemistry and compound synthesis (Browne, 1971).
Mecanismo De Acción
Target of Action
The primary targets of 1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde are acetylcholine esterase (AChE) and tubulin . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and is a known target for Alzheimer’s disease treatment . Tubulin is a protein that forms microtubules, which are essential for cell division and structure .
Mode of Action
This compound interacts with its targets by inhibiting their function. It inhibits AChE, preventing the breakdown of acetylcholine, thereby increasing its concentration . It also binds to the colchicine binding site of tubulin, inhibiting its polymerization and disrupting cell division .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic neurotransmission pathway . The disruption of tubulin polymerization affects the cell cycle, particularly mitosis, leading to cell death .
Pharmacokinetics
Its molecular weight (21624 g/mol) suggests it may have good bioavailability .
Result of Action
The inhibition of AChE can potentially alleviate symptoms of Alzheimer’s disease by increasing acetylcholine levels . The disruption of tubulin polymerization can lead to cell death, making this compound potentially useful as an anticancer agent .
Direcciones Futuras
The future research directions for 1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde could involve further exploration of its biological activities and potential applications. For instance, its derivatives have shown promising antitubercular and antimicrobial activities , suggesting that it could serve as a lead compound for the development of new antimicrobial agents .
Análisis Bioquímico
Biochemical Properties
1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its conformation and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic flux . These effects can result in altered cellular behavior, such as changes in proliferation, differentiation, or apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, inhibiting or activating their activity, and can also interact with DNA or RNA, affecting gene expression . These interactions are often mediated by the aldehyde group of the compound, which can form covalent bonds with nucleophilic residues in proteins or nucleic acids.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have indicated that high doses can lead to cellular damage and impaired organ function.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it may inhibit key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic intermediates.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For instance, it may be transported into the cell via membrane transporters and then distributed to specific organelles where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects.
Propiedades
IUPAC Name |
3-benzyltriazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-8-10-6-11-12-13(10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPCHGJCSNRESP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139454-85-6 | |
| Record name | 1-benzyl-1H-1,2,3-triazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Fluorobenzyl)amino]ethanol hydrochloride](/img/structure/B1285170.png)
![Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride](/img/structure/B1285173.png)

amine hydrochloride](/img/structure/B1285185.png)






![{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine](/img/structure/B1285225.png)



